molecular formula C21H23NO2 B585943 Dapoxetine N-Oxide (90per cent) CAS No. 1346603-24-4

Dapoxetine N-Oxide (90per cent)

Cat. No. B585943
CAS RN: 1346603-24-4
M. Wt: 321.42
InChI Key: LVJBASLGSATTOZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapoxetine N-Oxide is an impurity of Dapoxetine . Dapoxetine, marketed as Priligy among others, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation (PE) in men 18–64 years old . The major product at the end of the metabolic pathway is circulating dapoxetine N-oxide, which is a weak SSRI and contributes no clinical effect .


Synthesis Analysis

The preparation method of Dapoxetine N-Oxide has been disclosed in a patent . A novel and practical asymmetric synthesis of dapoxetine hydrochloride by using the chiral auxiliary (S)-tert-butanesulfinamide was explored .


Molecular Structure Analysis

The Dapoxetine N-Oxide molecule contains a total of 49 bond(s). There are 26 non-H bond(s), 17 multiple bond(s), 6 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 positively charged N, 1 quaternary N, and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

N-dealkylation, hydroxylation, N-oxidation and dearylation were found to be the main metabolic reactions for the investigated xenobiotic . The relative clearance values of three variants, 2D6*90, *94, and V342M, exhibited no markedly increased relative clearance of 106.17%, 107.78%, and 109.98%, respectively; the rest 19 variants exhibited significantly decreased levels ranging from 27.56% to 84.64% .


Physical And Chemical Properties Analysis

Dapoxetine N-Oxide is a Pale Orange to Light Brown Sticky Solid . The molecular formula is C21H23NO2 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Dapoxetine, a serotonin transporter inhibitor, has been studied extensively for its pharmacokinetics. Research shows that Dapoxetine is rapidly absorbed with peak plasma concentrations reached about 1 hour after dosing. The elimination of Dapoxetine is biphasic, with an initial half-life of approximately 1.4 hours and a terminal half-life of approximately 20 hours. Dapoxetine and its metabolites, including Dapoxetine N-Oxide, exhibit time-invariant pharmacokinetics and dose proportionality, and their pharmacokinetics are unaffected by multiple dosing. These characteristics suggest a consistent and predictable metabolic profile, essential for understanding its mechanism of action and potential applications in treating various conditions (Modi et al., 2006).

Therapeutic Applications Beyond Premature Ejaculation

While Dapoxetine's primary application is in treating premature ejaculation, research has explored its effects on other physiological conditions. One study investigated Dapoxetine's ability to attenuate testosterone-induced prostatic hyperplasia in rats. The study found that Dapoxetine, along with another treatment, reversed the increase in prostate weight and relative prostate weight induced by testosterone. This suggests Dapoxetine's potential protective effects against benign prostatic hyperplasia, attributed to its anti-proliferative, anti-inflammatory, and pro-apoptotic activities (Sayed et al., 2016).

Pharmacological Interactions and Effects

Investigations into Dapoxetine's pharmacological interactions, particularly its no significant pharmacokinetic or cognitive interactions with ethanol, indicate its safety profile when co-administered with substances like alcohol. This aspect is crucial for its broader application and understanding its safety in various therapeutic contexts (Modi et al., 2007).

Molecular and Cellular Effects

Studies on Dapoxetine's molecular and cellular effects, such as its block on cloned Kv4.3 potassium channels, provide insight into its mechanism at the cellular level. Dapoxetine reduces the peak amplitude of Kv4.3 currents and accelerates the decay rate of current inactivation in a concentration-dependent manner. This knowledge contributes to understanding the drug's therapeutic actions and potential side effects at a molecular level (Jeong et al., 2012).

Mechanism of Action

Safety and Hazards

Dapoxetine should not be used in men with moderate to severe hepatic impairment and in those receiving CYP3A4 inhibitors such as ketoconazole, ritonavir, and telithromycin .

Future Directions

The complete hepatic metabolism pathway of dapoxetine established according to the human liver microsome assay with the use of a high-resolution LC–MS system was described . Eleven biotransformation products of dapoxetine, including eight metabolites not reported in the literature so far, were detected and identified . These data may help in the clinical assessment of the metabolic elimination of dapoxetine and may provide fundamental information for further clinical studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Dapoxetine N-Oxide (90% purity) can be achieved through the oxidation of Dapoxetine using an oxidizing agent.", "Starting Materials": [ "Dapoxetine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite, or potassium permanganate)", "Solvent (e.g. water, acetonitrile, or methanol)", "Base (e.g. sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Dissolve Dapoxetine in the solvent and add the base to adjust the pH to around 10-11", "Add the oxidizing agent slowly while stirring the solution at room temperature or slightly above", "Monitor the reaction progress using TLC or HPLC", "Once the reaction is complete, quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate or dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Dapoxetine N-Oxide (90% purity)" ] }

CAS RN

1346603-24-4

Molecular Formula

C21H23NO2

Molecular Weight

321.42

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide

InChI

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1

InChI Key

LVJBASLGSATTOZ-FQEVSTJZSA-N

SMILES

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-]

synonyms

(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine;  (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.